- Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N'-Benzyl 2-Amino-3-methylbutanamide, Journal of Medicinal Chemistry, 2011, 54(19), 6432-6442
Cas no 899900-52-8 ((2R)-2-(Dimethylamino)-3-methylbutanoic acid)
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- N,N-Dimethyl-D-valine
- (R)-2-(diMethylaMino)-3-Methylbutanoic acid
- N,N-Dimethyl-D-valine HCl
- (2R)-2-(dimethylamino)-3-methylbutanoic acid
- dimethyl-D-valine
- 8546AH
- NE51350
- Z1431002693
- N,N-Dimethyl-D-valine (ACI)
- MFCD12547026
- CS-0231386
- SCHEMBL18921013
- (R)-2-(Dimethylamino)-3-methylbutanoicacid
- N12665
- AKOS017343072
- DB-214050
- EN300-108172
- Z1205495496
- 899900-52-8
- (2R)-2-(Dimethylamino)-3-methylbutanoic acid
-
- MDL: MFCD12547026
- Inchi: 1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1
- InChI Key: APGLTERDKORUHK-ZCFIWIBFSA-N
- SMILES: OC([C@@H](C(C)C)N(C)C)=O
Computed Properties
- Exact Mass: 145.110278721g/mol
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: -1.1
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0405-1g |
N,N-Dimethyl-D-valine |
899900-52-8 | 97% | 1g |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0405-5g |
N,N-Dimethyl-D-valine |
899900-52-8 | 97% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0405-500mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 97% | 500mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0405-250mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 97% | 250mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0405-100mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 97% | 100mg |
1110.94CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0405-50mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 97% | 50mg |
1000.69CNY | 2021-05-07 | |
| TRC | D481623-10mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D481623-50mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D481623-100mg |
N,N-Dimethyl-D-valine |
899900-52-8 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22190-1g |
(R)-2-(Dimethylamino)-3-methylbutanoic acid |
899900-52-8 | 97% | 1g |
¥1509.0 | 2024-07-19 |
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Production Method
Production Method 1
Production Method 2
- Coibamide A, a potent antiproliferative cyclic depsipeptide from the Panamanian marine cyanobacterium Leptolyngbya sp., Journal of the American Chemical Society, 2008, 130(20), 6324-6325
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Raw materials
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Preparation Products
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Suppliers
(2R)-2-(Dimethylamino)-3-methylbutanoic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (2R)-2-(Dimethylamino)-3-methylbutanoic acid
Comprehensive Overview of (2R)-2-(Dimethylamino)-3-methylbutanoic acid (CAS No. 899900-52-8)
(2R)-2-(Dimethylamino)-3-methylbutanoic acid, also known by its CAS number 899900-52-8, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and is characterized by its unique structural features, including a dimethylamino group and a methylbutanoic acid moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of (2R)-2-(Dimethylamino)-3-methylbutanoic acid is defined by its chiral center at the 2-position, which imparts stereoselectivity to the molecule. This chirality is crucial for its biological interactions, as enantiomers can exhibit different pharmacological properties. The compound's molecular formula is C7H15NO2, and its molecular weight is approximately 145.19 g/mol. The presence of the dimethylamino group provides the molecule with basic properties, making it capable of forming salts with acids, which can be advantageous for pharmaceutical formulations.
In recent years, (2R)-2-(Dimethylamino)-3-methylbutanoic acid has been studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are involved in numerous physiological processes. Research has shown that (2R)-2-(Dimethylamino)-3-methylbutanoic acid can interact with specific GPCRs, potentially modulating their activity and influencing downstream signaling cascades.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the effects of (2R)-2-(Dimethylamino)-3-methylbutanoic acid on GPCR-mediated signaling pathways. The researchers found that the compound exhibited selective agonistic activity towards certain GPCRs, which could have implications for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes. The study also highlighted the importance of chirality in determining the compound's biological activity, emphasizing the need for enantiomerically pure forms in therapeutic applications.
Beyond its interactions with GPCRs, (2R)-2-(Dimethylamino)-3-methylbutanoic acid has been explored for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Preclinical studies have demonstrated that (2R)-2-(Dimethylamino)-3-methylbutanoic acid can inhibit pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent. These findings have sparked interest in developing the compound for use in inflammatory conditions such as arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (2R)-2-(Dimethylamino)-3-methylbutanoic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can penetrate biological membranes effectively, which are desirable characteristics for drug candidates. Additionally, the compound has demonstrated low toxicity in preclinical models, further supporting its potential for clinical development.
In terms of synthetic routes, several methods have been developed to produce enantiomerically pure forms of (2R)-2-(Dimethylamino)-3-methylbutanoic acid. One common approach involves asymmetric synthesis using chiral catalysts or auxiliaries to control the stereochemistry at the 2-position. Another method involves resolution techniques, such as chiral chromatography or crystallization with chiral resolving agents. These synthetic strategies are crucial for ensuring that the final product meets the stringent purity requirements necessary for pharmaceutical applications.
The commercial availability of (2R)-2-(Dimethylamino)-3-methylbutanoic acid has increased over recent years, with several suppliers offering high-purity forms suitable for research and development purposes. This availability has facilitated further studies into the compound's properties and potential applications. However, it is important to note that while promising results have been observed in preclinical studies, more extensive clinical trials are needed to fully evaluate the safety and efficacy of (2R)-2-(Dimethylamino)-3-methylbutanoic acid as a therapeutic agent.
In conclusion, (2R)-2-(Dimethylamino)-3-methylbutanoic acid (CAS No. 899900-52-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, positioning it as a promising lead compound for future drug development efforts.
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